molecular formula C12H15BrClNO2 B1597728 (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049733-97-2

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597728
CAS No.: 1049733-97-2
M. Wt: 320.61 g/mol
InChI Key: FSCTVRPHDYFEBA-NINOIYOQSA-N
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Description

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Chiral Resolution: The stereochemistry of the compound is controlled through chiral resolution techniques, ensuring the desired (2S,4R) configuration.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the bromobenzyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Comparison:

  • Uniqueness: The presence of the bromine atom in (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts distinct reactivity and biological activity compared to its analogs.
  • Reactivity: Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity in substitution and other chemical reactions.
  • Biological Activity: The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to improved pharmacological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCTVRPHDYFEBA-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376009
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-97-2
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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